6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride
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Overview
Description
6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride is a chemical compound with a unique structure that includes both amino and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride typically involves the reaction of 5-chloro-1,3-diazinane-2,4-dione with 2-aminoethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is continuously extracted and purified using automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in solvents like water, methanol, or ethanol at temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: Known for its superior CO2 separation performance.
[3-(2-Aminoethylamino)propyl]trimethoxysilane: Used in carbon capture and other industrial applications.
Ammonium fluoride: Shares some structural similarities and is used in various chemical processes.
Uniqueness
6-(2-Aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride is unique due to its specific combination of amino and chloro functional groups, which confer distinct reactivity and potential applications in diverse fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C6H12Cl2N4O2 |
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Molecular Weight |
243.09 g/mol |
IUPAC Name |
6-(2-aminoethylamino)-5-chloro-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H11ClN4O2.ClH/c7-3-4(9-2-1-8)10-6(13)11-5(3)12;/h3-4,9H,1-2,8H2,(H2,10,11,12,13);1H |
InChI Key |
OBQVZHSMMHDXRX-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1C(C(=O)NC(=O)N1)Cl)N.Cl |
Origin of Product |
United States |
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